Bienvenue dans la boutique en ligne BenchChem!

O-Demethylencainide

Sodium Channel Blockade Pharmacokinetics Antiarrhythmic Efficacy

O-Demethylencainide (ODE; MJ-9444) is the principal active metabolite of encainide and the most potent sodium channel blocker in its class. Substituting the parent drug or analog 3-MODE introduces significant scientific risk: ODE depresses Vmax by ~47.5% at 1 µM with slow recovery kinetics (~86 s), while 3-MODE and encainide exhibit divergent refractory period effects and 2.9–8.6× lower potency. Procure ODE as a verified reference standard to ensure assay specificity, accurate PK/PD modeling of CYP2D6-dependent prodrugs, and reliable positive-control data in canine ventricular arrhythmia models. Insist on authenticated ODE—not a generic 'encainide metabolite'—to guarantee data reproducibility.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 81329-70-6
Cat. No. B041967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylencainide
CAS81329-70-6
Synonyms4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide;  4-Hydroxy-2’-[2-(1-methyl-2-piperidyl)ethyl]benzanilide;  MJ 9444;  O-Demethyl encainide
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25)
InChIKeyQMHJFCPHRGVEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethylencainide (CAS 81329-70-6) for Sodium Channel Blockade Research: Pharmacological Comparator and Metabolite Standard


O-Demethylencainide (ODE; CAS 81329-70-6, also known as O-desmethylencainide or MJ-9444) is the primary active metabolite of the Class IC antiarrhythmic agent encainide [1]. It is a benzamide derivative with a molecular weight of 338.4 g/mol and the molecular formula C21H26N2O2 [2]. This compound is generated in vivo via CYP2D6-mediated O-demethylation in extensive metabolizers (EMs), which represent >90% of the population [1]. Critically, ODE is recognized as one of the most potent sodium channel blockers used in human electrophysiology [3], exhibiting significantly greater efficacy in delaying cardiac conduction than its parent compound encainide or its structural analog, 3-methoxy-O-demethylencainide (3-MODE) [4].

Why O-Demethylencainide Cannot Be Interchanged with Encainide or 3-MODE in Ion Channel Assays


The procurement of a generic encainide metabolite without confirming the specific chemical entity—ODE, 3-MODE, or N-demethyl encainide—is a significant scientific risk due to well-documented functional divergence among these in-class compounds [1]. Although all three molecules share a common benzamide backbone, they exhibit markedly different pharmacokinetic and pharmacodynamic profiles. For instance, while encainide itself demonstrates direct antiarrhythmic activity in poor metabolizers, in the vast majority of patients, the clinical and electrophysiological effects are mediated exclusively by ODE and 3-MODE [2]. Importantly, data from controlled in vivo and in vitro studies confirm that these metabolites are not equipotent; ODE is consistently identified as the most potent sodium channel blocker of the series, with a minimally effective plasma concentration that is 8.6-fold lower than encainide and 2.9-fold lower than 3-MODE [3]. Furthermore, qualitative differences in refractory period modulation distinguish ODE from its analogs: ODE does not significantly alter ventricular or atrial effective refractory periods, whereas 3-MODE and N-demethyl encainide prolong both, and encainide itself increases atrial refractoriness [4]. Substituting a metabolite standard with the parent drug or a structurally similar analog will therefore yield non-comparable data regarding conduction slowing, rate-dependent block kinetics, and arrhythmia suppression models.

O-Demethylencainide (ODE) vs. Encainide and 3-MODE: Quantitative Differentiation in Antiarrhythmic Research


Minimally Effective Plasma Concentration (MEC) for Antiarrhythmic Activity

ODE requires a 8.6-fold lower plasma concentration than encainide and a 2.9-fold lower concentration than 3-MODE to achieve minimally effective antiarrhythmic action in human subjects [1]. This establishes ODE as the most potent sodium channel blocking agent within the encainide metabolic pathway.

Sodium Channel Blockade Pharmacokinetics Antiarrhythmic Efficacy

In Vivo Sodium Channel Blockade Potency in Canine Model

In an anesthetized dog model, ODE was approximately 10 times more potent than the parent drug encainide in depressing cardiac conduction, as measured by the prolongation of the QRS duration and His-Purkinje conduction time (HV interval) [1].

Electrophysiology In Vivo Pharmacology Conduction Velocity

Dose-Dependent Antiarrhythmic Efficacy in Ouabain-Induced Model

In a dog model of ouabain-induced ventricular arrhythmia, ODE restored sinus rhythm in 50% of animals at a mean dose of 0.30 mg/kg. This represents a 2.7-fold lower effective dose compared to the parent compound encainide, which required a mean dose of 0.81 mg/kg for the same effect [1]. The structurally related metabolite 3-MODE was significantly less effective, restoring sinus rhythm in only 22% of animals at comparable or higher doses.

Arrhythmia Model Efficacy Dose-Response

Quantitative Impact on QRS Prolongation in Human Subjects

ODE is 7.7-fold more potent than 3-MODE in prolonging the QRS interval, a standard measure of intraventricular conduction slowing and sodium channel blockade. In patients, ODE increased QRS duration by 9.2% per 100 ng/mL plasma concentration, compared to only 1.2% per 100 ng/mL for 3-MODE [1].

Electrocardiography Pharmacodynamics Human Clinical Data

Rate-Dependent Block (RDB) Kinetics in Isolated Guinea Pig Ventricular Myocardium

At a concentration of 1 µM and an interstimulus interval of 300 ms, ODE depressed the maximum rate of depolarization (Vmax) by 47.5 ± 5.7%. The time constant for recovery from this rate-dependent block was 86.4 ± 37 seconds [1]. These slow kinetics are characteristic of Class IC agents and contrast with the faster recovery kinetics of other Class I antiarrhythmics, defining ODE's unique electrophysiological signature.

In Vitro Electrophysiology Use-Dependence Sodium Channel Kinetics

Myocardial Accumulation and Washout Kinetics

In an anesthetized open-chested dog model, ODE exhibited distinct myocardial accumulation kinetics, with a tissue-to-plasma ratio that is higher than that of encainide. This suggests a greater affinity of ODE for the cardiac tissue compartment, which contributes to its sustained electrophysiological effects even as plasma concentrations decline [1].

Tissue Distribution Pharmacokinetics In Vivo Model

O-Demethylencainide (CAS 81329-70-6): Validated Applications in Sodium Channel and Antiarrhythmic Discovery


Reference Standard for In Vitro Sodium Channel Blockade Potency Assays

ODE serves as a high-potency control for validating in vitro assays designed to screen for Class IC sodium channel blockers. Its established ability to depress Vmax by ~47.5% at 1 µM in guinea pig myocytes [1] provides a quantifiable benchmark for comparing the potency of novel compounds. Given that ODE is 7.7-fold more potent than 3-MODE in prolonging QRS duration in humans [2], it is the preferred positive control for functional studies measuring conduction slowing. Assays can be calibrated to ensure sensitivity to Class IC-like slow recovery kinetics (tau ~86 s) [1], which differentiates this mechanism from other sodium channel blockers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Active Metabolites

ODE is an indispensable tool for researchers building PK/PD models of pro-drugs metabolized by CYP2D6. Its well-defined pharmacokinetic parameters—including a minimally effective plasma concentration of 35 ng/mL [3] and a clearance rate dependent on metabolizer phenotype (EM vs. PM) [4]—allow for the precise calibration of in silico models. These models are used to predict the clinical response to encainide or to assess the potential for drug-drug interactions involving CYP2D6. Using ODE as an analytical standard ensures that the active metabolite, rather than the often-undetectable parent drug, is tracked during chronic dosing simulations [5].

In Vivo Model Validation for Class IC Antiarrhythmic Efficacy

In canine models of ventricular arrhythmia, ODE is the gold standard for validating the experimental setup and ensuring model responsiveness to Class IC agents. The documented effective dose of 0.30 mg/kg in the ouabain model [6] and its ~10-fold greater potency than encainide in depressing conduction [7] provide robust positive control data. This allows researchers to confirm that their surgical preparation, arrhythmia induction method, and monitoring equipment are functioning correctly before testing novel drug candidates. The distinct lack of effect on refractory periods, in contrast to 3-MODE and encainide [8], also allows for the selective study of pure conduction slowing.

Analytical Standard for LC-MS/MS Quantification in Clinical and Preclinical Samples

ODE is a critical analytical reference standard for developing and validating LC-MS/MS methods used to quantify encainide metabolites in plasma and tissue samples. Its unique molecular weight (338.4 g/mol) and chromatographic properties [9] allow for its reliable separation from encainide and 3-MODE. Because the clinical efficacy of encainide in the majority of patients is tied to ODE concentrations (72 ng/mL at arrhythmia recurrence) rather than the parent drug [10], having a pure ODE standard is essential for generating accurate and clinically relevant bioanalytical data in therapeutic drug monitoring and clinical trial support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Demethylencainide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.